molecular formula C18H20Si2 B12579682 1,2-Bis[2-(dimethylsilyl)phenyl]ethyne CAS No. 625389-84-6

1,2-Bis[2-(dimethylsilyl)phenyl]ethyne

Cat. No.: B12579682
CAS No.: 625389-84-6
M. Wt: 292.5 g/mol
InChI Key: PCXRMWBZEYLNIU-UHFFFAOYSA-N
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Description

1,2-Bis[2-(dimethylsilyl)phenyl]ethyne is an organosilicon compound characterized by the presence of two dimethylsilyl groups attached to a phenyl ring, which is further connected by an ethyne (acetylene) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis[2-(dimethylsilyl)phenyl]ethyne typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-(dimethylsilyl)phenylacetylene.

    Reaction Conditions: The reaction involves the coupling of 2-(dimethylsilyl)phenylacetylene with a suitable halogenated derivative under palladium-catalyzed cross-coupling conditions. The reaction is carried out in an inert atmosphere, typically using a solvent like toluene or tetrahydrofuran (THF), and at elevated temperatures (around 50-60°C) to facilitate the coupling reaction.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[2-(dimethylsilyl)phenyl]ethyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of corresponding silanol or siloxane derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce silane derivatives.

    Substitution: The compound can undergo substitution reactions where the dimethylsilyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), ozone (O3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated reagents, organometallic reagents

Major Products Formed

    Oxidation: Silanol or siloxane derivatives

    Reduction: Silane derivatives

    Substitution: Various substituted phenylacetylene derivatives

Scientific Research Applications

1,2-Bis[2-(dimethylsilyl)phenyl]ethyne has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and materials. It is also employed in the study of silicon-based reaction mechanisms and catalysis.

    Biology: Investigated for its potential use in bio-organic chemistry, particularly in the development of silicon-based biomolecules and drug delivery systems.

    Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings, which have applications in electronics, optics, and surface protection.

Mechanism of Action

The mechanism of action of 1,2-Bis[2-(dimethylsilyl)phenyl]ethyne involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in:

    Catalytic Reactions: Acting as a ligand or catalyst in organometallic reactions, facilitating the formation of new chemical bonds.

    Biological Interactions: Potential interactions with biological molecules, leading to the formation of stable silicon-based complexes that can be used in drug delivery or imaging applications.

Comparison with Similar Compounds

Similar Compounds

    Bis(trimethylsilyl)acetylene: Another organosilicon compound with similar structural features but different reactivity and applications.

    1,2-Bis(2,6-dimethylphenylphosphino)ethane: A related compound used as a ligand in coordination chemistry.

    1,2-Bis(dimethylsilyl)benzene: A compound with a similar silicon-phenyl structure but lacking the ethyne linkage.

Uniqueness

1,2-Bis[2-(dimethylsilyl)phenyl]ethyne is unique due to its combination of dimethylsilyl groups and ethyne linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

625389-84-6

Molecular Formula

C18H20Si2

Molecular Weight

292.5 g/mol

InChI

InChI=1S/C18H20Si2/c1-19(2)17-11-7-5-9-15(17)13-14-16-10-6-8-12-18(16)20(3)4/h5-12H,1-4H3

InChI Key

PCXRMWBZEYLNIU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)C1=CC=CC=C1C#CC2=CC=CC=C2[Si](C)C

Origin of Product

United States

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